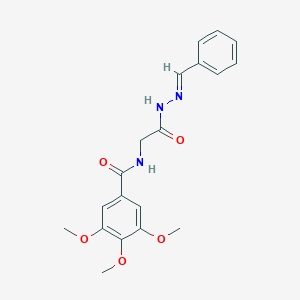

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide

Description

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzylidenehydrazino group, an oxoethyl linkage, and a trimethoxybenzamide moiety, which collectively contribute to its chemical reactivity and biological activity.

Properties

IUPAC Name |

N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5/c1-25-15-9-14(10-16(26-2)18(15)27-3)19(24)20-12-17(23)22-21-11-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,24)(H,22,23)/b21-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBBKHMFTXLJGX-SRZZPIQSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide typically involves a multi-step process. One common synthetic route includes the condensation of benzaldehyde with hydrazine to form benzylidenehydrazine. This intermediate is then reacted with ethyl oxalyl chloride to introduce the oxoethyl group. Finally, the product is coupled with 3,4,5-trimethoxybenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzylidenehydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidenehydrazine oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide exhibits promising anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, it has been observed to inhibit the proliferation of specific cancer cell lines while promoting cell cycle arrest at the G1 phase .

Structure-Activity Relationship (SAR) Studies

The compound's structure allows for modifications that can enhance its biological activity. SAR studies have focused on altering substituents on the benzamide moiety to optimize potency and selectivity against cancer cells. These modifications have led to the identification of derivatives with improved efficacy and reduced toxicity .

Pharmacology

Enzyme Inhibition

this compound has been investigated for its ability to inhibit various enzymes linked to disease progression. Notably, it shows inhibitory effects on certain kinases involved in cancer metastasis. This inhibition can disrupt signaling pathways critical for tumor growth and spread, making it a candidate for further development as an antitumor agent .

Antioxidant Properties

The compound also exhibits antioxidant activity, which is beneficial in protecting cells from oxidative stress-related damage. This property enhances its potential as a therapeutic agent not only in cancer but also in other conditions where oxidative stress plays a role, such as neurodegenerative diseases .

Biochemical Applications

Targeting Specific Biomolecules

Research has demonstrated that this compound can selectively bind to certain biomolecules, influencing their activity. This targeting capability is essential for developing drugs that require high specificity to minimize side effects while maximizing therapeutic benefits .

Case Studies on Biological Activity

Several case studies have documented the effects of this compound on various biological systems:

- In Vivo Studies : Animal models have shown that administration of the compound leads to significant tumor reduction compared to control groups. These studies provide insights into dosage optimization and potential side effects .

- Cell Culture Experiments : In vitro assays reveal that the compound effectively reduces cell viability in multiple cancer cell lines while sparing normal cells, highlighting its selective toxicity .

Data Summary and Insights

Mechanism of Action

The mechanism of action of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The benzylidenehydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trimethoxybenzamide moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide: shares structural similarities with other benzylidenehydrazine derivatives and trimethoxybenzamide compounds.

Benzothiazole derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry.

2-Aminobenzothiazole derivatives: Known for their antiviral and antimicrobial properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific investigations.

Biological Activity

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C26H27N3O6

- Molecular Weight : 463.51 g/mol

- IUPAC Name : this compound

- CAS Number : 328007-52-9

The compound exhibits biological activity primarily through its interaction with various cellular pathways. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism involves:

- Inhibition of Cell Proliferation : The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.

- Apoptosis Induction : Flow cytometry analyses reveal that the compound triggers apoptosis in a dose-dependent manner.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase in certain cancer cell lines.

Antitumor Activity

Several studies have evaluated the antitumor properties of this compound:

- Cell Lines Tested :

- MGC-803 (human gastric cancer)

- MCF-7 (human breast cancer)

- HepG-2 (human hepatoma)

- MFC (mouse gastric cancer)

IC50 Values

The compound demonstrated varying degrees of cytotoxicity across different cell lines:

| Cell Line | IC50 Value (μM) | Observations |

|---|---|---|

| MGC-803 | 25.0 ± 1.5 | Significant inhibition of cell proliferation |

| MCF-7 | 30.0 ± 2.0 | Induced apoptosis and cell cycle arrest |

| HepG-2 | 28.5 ± 1.8 | Moderate cytotoxicity |

| MFC | 22.0 ± 1.0 | Strong antiproliferative effects |

Case Studies and Research Findings

-

Study on Apoptosis :

A study conducted on MCF-7 cells showed that treatment with the compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, confirming its role in promoting apoptosis . -

In Vivo Studies :

In vivo experiments using mouse models indicated that administration of the compound led to significant tumor size reduction compared to control groups, further supporting its potential as an effective anticancer agent . -

Mechanistic Insights :

Research has suggested that the compound may act through modulation of specific signaling pathways involved in cell survival and proliferation, including the PI3K/Akt and MAPK pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide, and how is the product characterized?

- Methodology : The compound is typically synthesized via condensation reactions between hydrazine derivatives and acyl chlorides. For example:

- Step 1 : React 3,4,5-trimethoxybenzoyl chloride with a hydrazine derivative (e.g., benzylidenehydrazine) in ethanol under reflux (4–5 hours) .

- Step 2 : Purify the crude product using preparative HPLC or recrystallization (e.g., 70% ethanol) .

- Characterization :

- 1H/13C NMR to confirm hydrogen and carbon environments (e.g., δ 10.29 ppm for NH groups, δ 164.2 ppm for carbonyl carbons) .

- HRMS for molecular ion validation (e.g., observed m/z 332.1135 vs. calculated 332.1129) .

- HPLC for purity assessment (>95%) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed.

- Data Collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL (for small-molecule refinement) or SHELXS (for structure solution) to resolve atomic positions and thermal parameters .

- Validation : Check R-factors (e.g., R < 0.05) and fit electron density maps .

Advanced Research Questions

Q. How can structural modifications of the benzylidenehydrazine moiety influence biological activity?

- Structure-Activity Relationship (SAR) :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., fluorine) on the benzylidene ring enhances target binding via dipole interactions, as seen in analogs with anti-tyrosinase activity (IC50 = 2.1 µM vs. 12.4 µM for unsubstituted derivatives) .

- Hybridization : Coupling with coumarin or quinoline scaffolds improves antiproliferative activity (e.g., IC50 = 8.7 µM against HepG2 cells) by intercalating DNA or inhibiting topoisomerases .

Q. How should researchers address contradictions in biological data between in vitro and in silico studies?

- Case Example : If in vitro assays show weak glucosidase inhibition (IC50 > 100 µM) but molecular docking predicts strong binding (ΔG = -9.2 kcal/mol):

- Re-evaluate Assay Conditions : Check enzyme purity, buffer pH, and cofactor requirements .

- Simulation Adjustments : Use molecular dynamics (MD) to assess binding stability over time (e.g., RMSD < 2.0 Å over 100 ns) .

- Synthesize Analogues : Test derivatives with optimized solubility (e.g., replace methoxy with hydroxy groups) to reconcile discrepancies .

Q. What computational strategies are effective in predicting the compound’s pharmacokinetic properties?

- In Silico Tools :

- ADMET Prediction : Use SwissADME to estimate logP (e.g., 2.8 ± 0.3), BBB permeability, and CYP450 inhibition .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to map interactions with targets (e.g., CXCR6 receptor with Glide score = -10.5) .

- Validation : Cross-check with experimental Caco-2 permeability assays or hepatic microsomal stability tests .

Q. How can crystallographic data inform the design of enzyme inhibitors based on this scaffold?

- Case Study : For tyrosinase inhibition:

- Identify Key Interactions : SC-XRD of N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide reveals hydrogen bonds between methoxy groups and His263/Asn260 residues .

- Optimize Geometry : Adjust dihedral angles (e.g., 15°–25°) to align the benzamide core with the enzyme’s active site .

- Validate : Test inhibition kinetics (e.g., Ki = 1.8 µM) and compare with docking poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.